molecular formula C19H18N4OS B11483018 2-(2-Methoxyphenyl)-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(2-Methoxyphenyl)-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11483018
M. Wt: 350.4 g/mol
InChI Key: DEOCDDPVWPATJT-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It features a unique structure that combines a benzothiophene ring with a triazolopyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common method includes the condensation of ethyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl carbamate with aryl acid hydrazides under microwave-assisted conditions . This method is efficient and yields the desired product in good quantities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is advantageous due to its efficiency and eco-friendliness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired modification but typically involve controlled temperatures and solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

2-(2-Methoxyphenyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor for certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-Methoxyphenyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its specific combination of a benzothiophene ring with a triazolopyrimidine moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-13-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C19H18N4OS/c1-11-7-8-13-15(9-11)25-19-16(13)18-21-17(22-23(18)10-20-19)12-5-3-4-6-14(12)24-2/h3-6,10-11H,7-9H2,1-2H3

InChI Key

DEOCDDPVWPATJT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5OC

Origin of Product

United States

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